

Application Note: Regioselective Iodination of 5-Methyl-1-Phenyl-1H-Pyrazole

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Compound of Interest

Compound Name: 4-Iodo-5-methyl-1-phenyl-1H-pyrazole

CAS No.: 342405-19-0

Cat. No.: B1621561

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Executive Summary & Strategic Importance

The iodination of 5-methyl-1-phenyl-1H-pyrazole is a pivotal transformation in medicinal chemistry. The resulting 4-iodo derivative serves as a high-value "linchpin" intermediate. The carbon-iodine bond at the C4 position is electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing rapid diversification of the pyrazole core—a scaffold ubiquitous in kinase inhibitors (e.g., Celecoxib analogs) and agrochemicals.

This guide moves beyond generic textbook descriptions to provide field-validated protocols. We focus on the C4-selective Electrophilic Aromatic Substitution (

), comparing the industry-standard N-Iodosuccinimide (NIS) method against a sustainable Oxidative Iodination (

) route.

Key Reaction Parameters

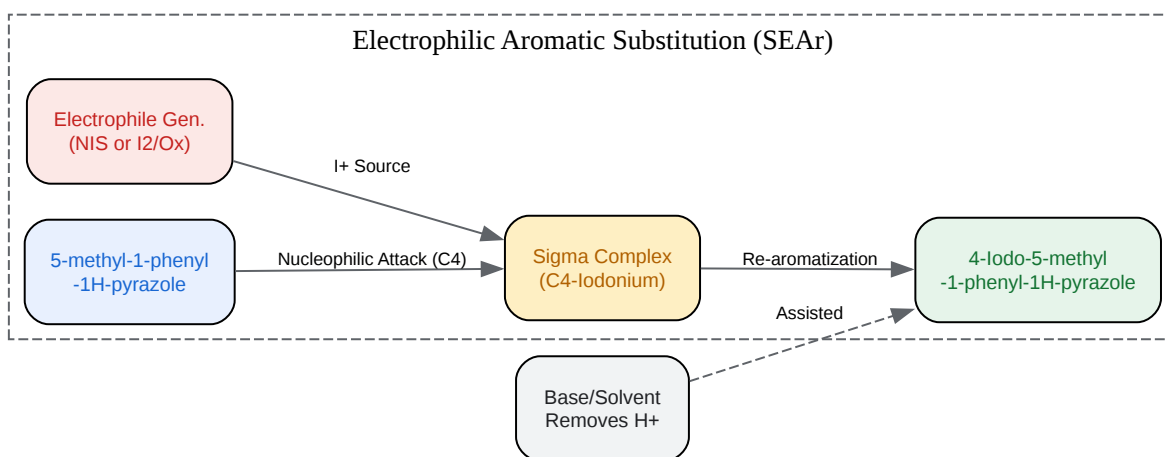
Parameter	Method A: NIS (Standard)	Method B: (Green)
Active Species	Iodonium ion () from succinimide	generated in situ via oxidation
Solvent	Acetonitrile (MeCN)	Water ()
Atom Economy	Moderate (Succinimide waste)	High (Water byproduct)
Scalability	High (Kg-scale proven)	Moderate (Solubility limits)
Regioselectivity	>99% C4-position	>95% C4-position

Mechanistic Insight & Regiochemistry

To troubleshoot and optimize, one must understand the electronic landscape of the substrate.

- The Substrate: 1-phenyl-5-methylpyrazole is an electron-rich heteroaromatic system.
- The Directing Effect: The pyrrole-like nitrogen (N1) donates electron density into the ring. However, the N-phenyl group is slightly electron-withdrawing via induction, and the C5-methyl group provides weak steric bulk.
- The Target (C4): The C4 position is the most nucleophilic site. It is remote from the steric hindrance of the C5-methyl and the N1-phenyl, and it is electronically activated by the resonance of the N1 lone pair.
- The Pathway: The reaction proceeds via a classic Wheland intermediate (sigma complex), followed by deprotonation to restore aromaticity.

Visualization: Reaction Mechanism



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Figure 1: Mechanistic pathway for the C4-selective iodination of pyrazoles.

Method A: The "Pharma Standard" (NIS Protocol)

This protocol is preferred for drug discovery campaigns due to its operational simplicity, moisture tolerance, and high yield.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

- Substrate: 5-methyl-1-phenyl-1H-pyrazole (1.0 equiv).
- Reagent: N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv).
- Solvent: Acetonitrile (MeCN), anhydrous preferred (0.2 M concentration).
- Catalyst (Optional): Trifluoroacetic acid (TFA) (0.1 equiv) – Use only if reaction is sluggish.

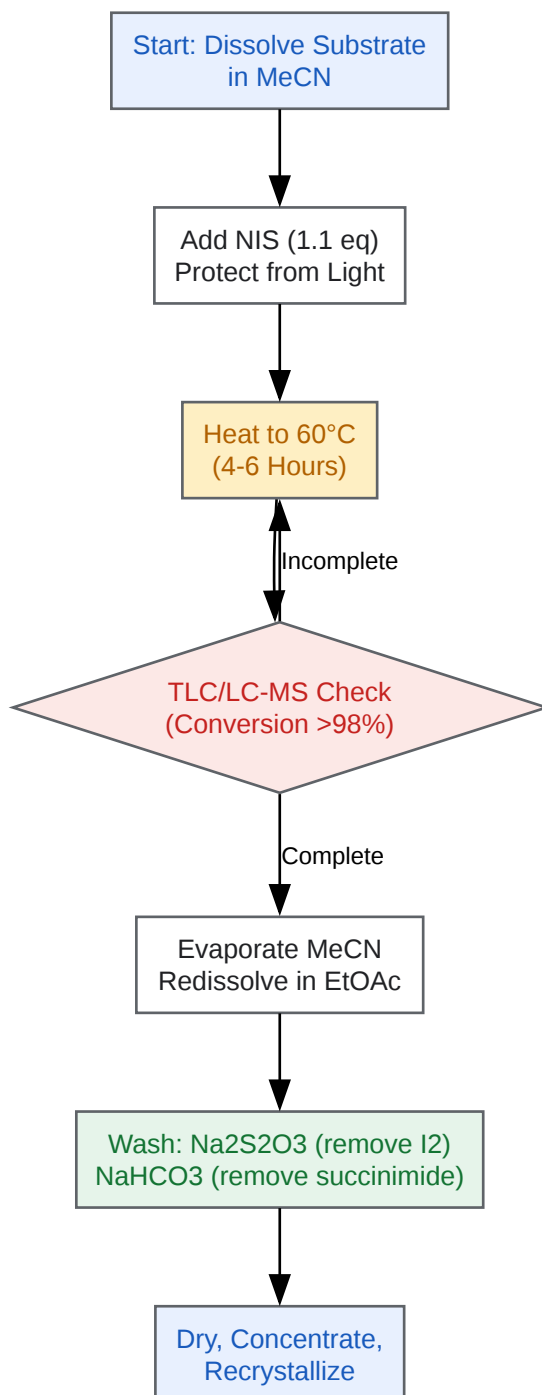
Step-by-Step Protocol

- Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

-) or Argon.
- Dissolution: Add 5-methyl-1-phenyl-1H-pyrazole (e.g., 1.58 g, 10.0 mmol) and Acetonitrile (50 mL). Stir until fully dissolved.
 - Addition: Add N-Iodosuccinimide (NIS) (2.48 g, 11.0 mmol) in a single portion.
 - Note: The reaction is slightly endothermic. Protect from light (wrap flask in foil) to prevent radical side reactions, though NIS is generally stable.
 - Reaction: Heat the mixture to 60°C for 4–6 hours.
 - Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] The starting material () should disappear, replaced by a less polar product ().
 - Quench: Cool to room temperature. Remove solvent under reduced pressure (rotary evaporator).
 - Workup:
 - Redissolve the residue in Ethyl Acetate (EtOAc, 50 mL).
 - Wash with 10% Sodium Thiosulfate () (2 x 30 mL) to remove unreacted iodine (organic layer will turn from reddish/brown to pale yellow).
 - Wash with Saturated Sodium Bicarbonate () (30 mL) to remove succinimide byproducts.
 - Wash with Brine (30 mL).
 - Drying: Dry the organic phase over anhydrous Magnesium Sulfate (), filter, and concentrate.

- Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (0-20% EtOAc in Hexanes).

Workflow Diagram



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Figure 2: Operational workflow for NIS-mediated iodination.

Method B: The "Green" Route ()

This method utilizes water as the solvent and Hydrogen Peroxide as the oxidant to regenerate iodine in situ, offering high atom economy.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

- Substrate: 5-methyl-1-phenyl-1H-pyrazole (1.0 equiv).
- Reagent: Molecular Iodine () (0.5 – 0.6 equiv).
- Oxidant: Hydrogen Peroxide (, 30% aq) (0.6 – 1.0 equiv).
- Solvent: Water (or Water/Ethanol 1:1 if solubility is poor).

Step-by-Step Protocol

- Suspension: In a reaction flask, suspend 5-methyl-1-phenyl-1H-pyrazole (10 mmol) in Water (20 mL). Vigorously stir to create a fine dispersion.
- Iodine Addition: Add molecular Iodine () (1.27 g, 5.0 mmol). The mixture will turn dark brown.[3]
- Oxidant Addition: Add (30% aq, 1.2 mL) dropwise over 10 minutes.
- Reaction: Stir at Room Temperature for 12–24 hours. If the substrate is solid and insoluble, mild heating to 40°C or adding a co-solvent (EtOH) aids kinetics.
- Workup:
 - The product often precipitates as a solid.

- Filter the solid.[4]
- Wash the filter cake with 10%
solution to remove residual iodine color.
- Wash with water.[1][4]
- Drying: Dry the solid under vacuum.

Analytical Validation

Successful synthesis must be validated by the disappearance of the C4-proton and the shift of the C5-methyl group.

Feature	Starting Material (NMR)	Product (4-Iodo) (NMR)
C4-H	Singlet/Doublet 6.2 - 6.4 ppm	Absent
C5-Me	Singlet 2.30 ppm	Singlet 2.40 - 2.50 ppm (Deshielded by Iodine)
Appearance	White/Off-white solid	White/Pale Yellow solid
Mass Spec		

Troubleshooting Guide:

- Problem:Purple color persists in organic layer.
 - Solution: The iodine quench was insufficient. Wash again with fresh sodium thiosulfate.
- Problem:Low Yield / Incomplete Conversion.

- Solution: The 1-phenyl group deactivates the ring slightly compared to N-alkyl pyrazoles. Increase temperature to reflux (80°C in MeCN) or add 10 mol% TFA to activate the NIS.
- Problem: Regioisomers.
 - Solution: Highly unlikely for this substrate. If observed, check starting material purity. C3-iodination is sterically and electronically disfavored.

References

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